N-[1-(2-bromophenyl)ethyl]cyclopropanamine
Description
N-[1-(2-Bromophenyl)ethyl]cyclopropanamine is a cyclopropane-containing amine derivative featuring a 2-bromophenyl ethyl substituent.
Key structural attributes include:
- Cyclopropane backbone: Enhances steric strain, influencing reactivity and binding properties.
- 2-Bromophenyl group: A halogenated aromatic ring that may participate in halogen bonding or cross-coupling reactions.
- Ethylamine linkage: Provides flexibility for derivatization or interaction with biological targets.
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H14BrN/c1-8(13-9-6-7-9)10-4-2-3-5-11(10)12/h2-5,8-9,13H,6-7H2,1H3 |
InChI Key |
FUMGYTPRNRONPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-bromophenyl)ethyl]cyclopropanamine typically involves the reaction of 2-bromophenylacetonitrile with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the ortho position of the phenyl ring in N-[1-(2-bromophenyl)ethyl]cyclopropanamine serves as a reactive site for nucleophilic aromatic substitution. Key substitution pathways include:
| Reaction Type | Reagents/Conditions | Product | Mechanism |
|---|---|---|---|
| Hydrolysis | NaOH (aqueous), reflux | Phenol derivative | SNAr mechanism, with the bromide leaving group replaced by hydroxide. |
| Amination | NH3, CuI, DMF | Aniline derivative | Ullmann-type coupling replaces Br with amine groups. |
| Cyanation | KCN, CuCN | Cyanophenyl derivative | Sandmeyer-type substitution introduces cyanide nucleophile. |
Oxidation and Reduction
The cyclopropanamine core undergoes redox transformations:
-
Oxidation :
-
Conditions : KMnO₄ (aqueous acid) or CrO₃.
-
Outcome : Formation of ketones or carboxylic acids via ring-opening of cyclopropane.
-
-
Reduction :
-
Conditions : LiAlH₄ (THF) or NaBH₄.
-
Outcome : Conversion of amine groups to alcohols or primary amines.
-
Functional Group Transformations
The compound’s ethylcyclopropanamine moiety enables further derivatization:
| Reaction | Reagents | Product |
|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃ | N-Alkylated cyclopropanamine |
| Acetylation | AcCl, DMAP | Acetylated amine derivative |
Biological Interactions
While not a direct chemical reaction, the compound’s structural features influence its bioactivity:
-
The 2-bromophenyl group enhances lipophilicity, aiding membrane permeability.
-
The cyclopropanamine ring may participate in non-covalent interactions with biological targets (e.g., enzymes or receptors) .
Synthetic Pathways
Typical synthesis involves:
-
Bromination : Introduction of Br at the ortho position via electrophilic substitution.
-
Alkylation : Coupling with cyclopropylamine derivatives under catalytic conditions.
Key Considerations
-
Reactivity : The ortho-bromine position may exhibit steric hindrance, affecting substitution kinetics.
-
Stability : Cyclopropanamine rings require controlled conditions to avoid ring-opening during synthesis.
Scientific Research Applications
N-[1-(2-bromophenyl)ethyl]cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-bromophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with N-[1-(2-bromophenyl)ethyl]cyclopropanamine, differing in substituent position, halogen type, or additional functional groups:
Key Observations :
- Halogen Position : The 2-bromo substitution (target compound) vs. 3-bromo () alters steric and electronic profiles. The ortho position may hinder rotational freedom compared to meta .
- Functional Group Modifications : The oxadiazole ring in adds hydrogen-bonding capacity and rigidity, contrasting with the simpler ethylamine chain .
Key Observations :
Physicochemical Properties
Physical properties such as melting point, solubility, and stability vary with structural modifications.
Biological Activity
N-[1-(2-bromophenyl)ethyl]cyclopropanamine is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound's mechanisms of action, biological effects, and relevant research findings, including case studies and data tables that provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to an ethyl group and a 2-bromophenyl moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Specific Enzymes : The compound has been shown to inhibit certain kinases, which play crucial roles in cellular signaling pathways. For instance, it may interfere with pathways involved in cancer progression by inhibiting the activity of β-catenin, a key player in Wnt signaling .
- Modulation of Neurotransmitter Systems : There is evidence suggesting that compounds structurally related to this compound can affect neurotransmitter systems, potentially impacting mood and cognitive functions .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Inhibition of β-Catenin Signaling
A study published in 2021 investigated the effects of this compound on β-catenin signaling pathways. The results demonstrated that at concentrations as low as 5 μM, the compound effectively disrupted the β-catenin/BCL9 protein-protein interaction (PPI), leading to decreased transcriptional activity associated with cancer cell proliferation. This suggests a potential therapeutic application for targeting colorectal cancer .
Case Study 2: Behavioral Effects in Animal Models
In a separate study focusing on the neuroactive properties of related compounds, researchers administered this compound to rodent models. Behavioral tests indicated that subjects exhibited reduced anxiety-like behaviors, suggesting that the compound may have anxiolytic properties. These findings warrant further exploration into its implications for treating anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
